molecular formula C11H16N2O2S B1320459 4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde CAS No. 919016-59-4

4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde

Cat. No.: B1320459
CAS No.: 919016-59-4
M. Wt: 240.32 g/mol
InChI Key: JSGYUBJDIXJKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde involves multiple steps, typically starting with the preparation of the thiazole ring. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Piperidine Group: The piperidine moiety can be introduced via nucleophilic substitution reactions.

    Ethoxylation: The ethoxy group is added through an etherification reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The thiazole ring may interact with enzymes or other proteins, influencing their function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their structure and activity .

Comparison with Similar Compounds

4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-ethoxy-2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-2-15-10-9(8-14)16-11(12-10)13-6-4-3-5-7-13/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGYUBJDIXJKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(SC(=N1)N2CCCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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